molecular formula C15H19NO3S B2373589 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one CAS No. 1351588-18-5

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one

Cat. No.: B2373589
CAS No.: 1351588-18-5
M. Wt: 293.38
InChI Key: BJMYEDUQMOAAIK-UHFFFAOYSA-N
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Description

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic structure containing a phenoxy group and a spiro-fused oxa-thia-azaspirodecane moiety.

Scientific Research Applications

1-{1-oxa-4-thia-8-azaspiro[4

Mechanism of Action

The compound has been tested for its ability to ameliorate scopolamine-induced impairment in rat passive avoidance tasks, and induction of hypothermia, tremor, and salivary secretion . It exhibited potent muscarinic activities in vitro and in vivo with no selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of the spiro-fused oxa-thia-azaspirodecane core, which can be achieved through a series of cyclization reactions. The phenoxy group is then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one stands out due to its combination of a phenoxy group with a spiro-fused oxa-thia-azaspirodecane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-14(12-18-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMYEDUQMOAAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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